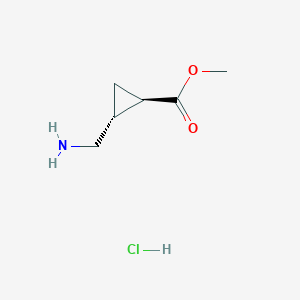

Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride: is a chemical compound with significant interest in various fields of scientific research This compound is known for its unique structural features, which include a cyclopropane ring and an aminomethyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound often involve the use of diazo esters in reactions with α,β-unsaturated amino acid derivatives to obtain conformationally rigid analogs of glutamic acid . The addition of methyl diazoacetate to 2-(N-acetylamino)acrylate proceeds nonstereoselectively, resulting in an equimolar mixture of cis and trans isomers of the amino acid .

化学反応の分析

Types of Reactions: Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve mild temperatures and the presence of catalysts such as palladium or rhodium .

Major Products: The major products formed from these reactions include substituted cyclopropane derivatives, which can be further functionalized for various applications .

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of conformationally rigid analogs of natural amino acids .

Biology: In biological research, Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride is studied for its potential as a plant growth regulator and its role in plant metabolism .

Medicine: In medicinal chemistry, this compound is explored for its potential use as a conformationally confined analog of physiologically active natural amino acids. It is also investigated for its potential as an antiviral agent .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products due to its reactivity and versatility .

作用機序

The mechanism of action of Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects .

類似化合物との比較

- 1-Aminocyclopropanecarboxylic acid

- Coronamic acid

- Norcoronamic acid

- Allo-coronamic acid

- Allo-norcoronamic acid

生物活性

Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuromodulation and receptor interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research data.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for its unique strain and electronic properties that can influence biological activity. The compound's structure allows it to interact with various receptors in the central nervous system (CNS), particularly those involved in neurotransmission.

Research indicates that this compound acts primarily as a modulator of the gamma-aminobutyric acid (GABA) receptor system. GABA is the principal inhibitory neurotransmitter in the CNS, and compounds that enhance GABA receptor activity can have significant effects on anxiety, mood regulation, and cognitive functions.

- GABA Receptor Binding : Studies demonstrate that this compound exhibits binding affinity to GABA receptors, suggesting its role in modulating synaptic transmission. For instance, it has been shown to inhibit [^3H]-muscimol binding in rat brain membranes, indicating its potential as a GABAergic agent .

- Muscarinic Receptor Modulation : The compound may also interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive processes and neurodegenerative diseases such as Alzheimer's. Agonists at these receptors can promote cognitive function and neuroprotection .

In Vitro Studies

In vitro studies have highlighted the potency of this compound in various assays:

- GABA Binding Assays : The compound demonstrated significant inhibition of GABA receptor binding with an IC₅₀ value indicating high potency .

- Muscarinic Receptor Activity : Compounds structurally related to methyl trans-2-(aminomethyl)cyclopropanecarboxylate have shown efficacy in enhancing cognitive performance in animal models, particularly in tasks assessing working memory .

In Vivo Studies

Case studies involving animal models have provided insights into the therapeutic potential of this compound:

- Cognitive Enhancement : In rodent models, administration of this compound resulted in improved performance in spatial memory tasks compared to control groups .

- Anxiolytic Effects : Behavioral studies suggest that this compound may exhibit anxiolytic properties, potentially through its action on GABAergic pathways .

Data Summary Table

特性

IUPAC Name |

methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMAQOHBCUYYNU-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132592-84-8 |

Source

|

| Record name | rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。